REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH3:5][CH:6]1[CH2:11][CH:10]([CH3:12])[CH2:9][CH2:8][CH:7]1N.C([O-])(=O)C>O1CCOCC1>[CH3:5][CH:6]1[CH2:11][CH:10]([CH3:12])[CH2:9][CH2:8][CH:7]1[NH:1][C:2](=[O:3])[NH2:4] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
Then the solvent is distilled off in vacuo and water
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CCC(C1)C)NC(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |